molecular formula C21H28N2O2 B8615560 N-(4-tert-Butylcyclohexyl)-N'-(7-hydroxynaphthalen-1-yl)urea CAS No. 648420-66-0

N-(4-tert-Butylcyclohexyl)-N'-(7-hydroxynaphthalen-1-yl)urea

Cat. No.: B8615560
CAS No.: 648420-66-0
M. Wt: 340.5 g/mol
InChI Key: ZZCDIUCAAFOVTE-UHFFFAOYSA-N
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Description

N-(4-tert-Butylcyclohexyl)-N'-(7-hydroxynaphthalen-1-yl)urea is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

648420-66-0

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-(4-tert-butylcyclohexyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C21H28N2O2/c1-21(2,3)15-8-10-16(11-9-15)22-20(25)23-19-6-4-5-14-7-12-17(24)13-18(14)19/h4-7,12-13,15-16,24H,8-11H2,1-3H3,(H2,22,23,25)

InChI Key

ZZCDIUCAAFOVTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-tert-Butyl-cyclohexylamine (69 mg, 0.44 mmol) and (7-hydroxy-naphthalen-1-yl)-carbamic acid phenyl ester (125 mg, 0.44 mmol) were combined and stirred at ambient temperature in DMSO (3 mL) overnight. The product was purified by directly injecting the crude reaction onto a reverse phase prep-HPLC (90–10% water:acetonitrile gradient). The appropriate fractions were lyophilized to yield 1-(4-tert-Butyl-cyclohexyl)-3-(7-hydroxy-naphthalen-1-yl)-urea
Quantity
69 mg
Type
reactant
Reaction Step One
Name
(7-hydroxy-naphthalen-1-yl)-carbamic acid phenyl ester
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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